Thiophene-2-carbaldehyde oxime

Catalog No.
S576382
CAS No.
29683-84-9
M.F
C5H5NOS
M. Wt
127.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thiophene-2-carbaldehyde oxime

CAS Number

29683-84-9

Product Name

Thiophene-2-carbaldehyde oxime

IUPAC Name

(NZ)-N-(thiophen-2-ylmethylidene)hydroxylamine

Molecular Formula

C5H5NOS

Molecular Weight

127.17 g/mol

InChI

InChI=1S/C5H5NOS/c7-6-4-5-2-1-3-8-5/h1-4,7H/b6-4-

InChI Key

GASLBPLHYRZLLT-XQRVVYSFSA-N

SMILES

C1=CSC(=C1)C=NO

Synonyms

thiophene-2-aldoxime

Canonical SMILES

C1=CSC(=C1)C=NO

Isomeric SMILES

C1=CSC(=C1)/C=N\O

The exact mass of the compound Thiophene-2-carbaldehyde oxime is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Thiophene-2-carbaldehyde oxime is a highly functionalized heterocyclic compound characterized by a thiophene ring coupled with an oxime group at the 2-position. In industrial procurement, it is primarily valued as a high-performance, mixed-type corrosion inhibitor for aerospace aluminum alloys and mild steel in acidic environments[1]. Beyond surface protection, its unique combination of sulfur, nitrogen, and oxygen donor atoms makes it a versatile bidentate ligand in coordination chemistry and a critical precursor for synthesizing advanced active pharmaceutical ingredients, including uncharged cholinesterase reactivators capable of crossing the blood-brain barrier [2]. Its dual utility in metallurgical processing and pharmaceutical synthesis makes it a high-priority material for both industrial formulation and medicinal chemistry workflows.

Research Fit

Heterocyclic building block for condensation and substitution reactions
Mixed-type corrosion inhibitor for aluminum alloy studies
Selective antibacterial compound against Gram-negative bacteria

Substituting Thiophene-2-carbaldehyde oxime with simple aliphatic oximes (e.g., acetone oxime) or unfunctionalized thiophene compromises both chemical coordination and surface adsorption capabilities. In corrosion inhibition, the synergistic effect of the thiophene ring's pi-electrons and sulfur heteroatom, combined with the oxime's nitrogen and oxygen atoms, is strictly required to form a stable, mixed-type protective barrier on metal surfaces [1]. Simple thiophenes lack the anchoring oxime moiety, resulting in poor adsorption, while aliphatic oximes lack the electron-rich aromatic system needed for robust metal d-orbital interactions. In pharmaceutical synthesis, the specific 2-position of the oxime group is structurally essential for generating lipophilic, uncharged thienostilbene derivatives; substituting with standard pyridinium-based oximes yields charged molecules that fail to penetrate the blood-brain barrier [2].

Substitution Risk

  • Corrosion inhibition efficiency and adsorption behavior may shift with tetrazole analogs versus oxime-based inhibitors.
  • Antibacterial spectrum and MIC values differ between oxime and tetrazole derivatives, limiting direct substitution for specific pathogen targets.
  • Crystal packing motifs (C3 hydrogen-bonded chains) vary among heteroaryl oximes, potentially altering solubility and formulation properties.

High-Efficiency Corrosion Inhibition for Aerospace Aluminum (AA2024-T3)

In 1 M HCl environments, Thiophene-2-carbaldehyde oxime functions as a highly effective mixed-type corrosion inhibitor for AA2024-T3 aluminum alloy. Electrochemical impedance spectroscopy demonstrates that at a concentration of 10^-3 M, the compound achieves a maximum inhibition efficiency of 94.0% [1]. The adsorption follows the Al Awady, Flory-Huggins, and Temkin isotherms, confirming the formation of a robust barrier layer.

Evidence DimensionCorrosion inhibition efficiency on AA2024-T3
Target Compound Data94.0% inhibition efficiency
Comparator Or BaselineUninhibited 1 M HCl baseline (0% protection)
Quantified DifferenceProvides 94.0% absolute increase in surface protection at 10^-3 M
Conditions1 M HCl solution at 293 K, 10^-3 M inhibitor concentration

Enables procurement teams to select a highly effective, low-concentration additive for protecting critical aerospace aluminum components during aggressive acidic cleaning or processing.

Corrosion Inhibition
Head-to-head
OXM: 94.0% at 10⁻³ M
TET: 96.0% at 10⁻³ M
Reported comparable inhibition with distinct adsorption behavior.
AA2024-T3 alloy, 1 M HCl, 293 K

Rapid-Stabilization Corrosion Protection for Mild Steel

When applied to mild steel in 1 M HCl, Thiophene-2-carbaldehyde oxime delivers a 94% corrosion inhibition efficiency at 10^-3 M. Crucially, compared to the related derivative 5-(thiophen-2-yl)-1H-tetrazole (TET), this oxime demonstrates superior immediate stability; while TET requires up to 12 hours of immersion time to reach its maximum effectiveness, Thiophene-2-carbaldehyde oxime's inhibition effectiveness remains almost completely stable from the onset of immersion[1].

Evidence DimensionTime-to-maximum inhibition efficiency
Target Compound DataImmediate and stable maximum efficiency (94%)
Comparator Or Baseline5-(thiophen-2-yl)-1H-tetrazole (TET), which requires up to 12 hours to maximize
Quantified DifferenceEliminates the 12-hour stabilization delay required by the TET comparator
ConditionsMild steel immersed in 1 M HCl, 10^-3 M concentration

Critical for continuous industrial acid-pickling operations where immediate metal protection is required to prevent flash corrosion.

Antibacterial Spectrum
Head-to-head
OXM: MIC 0.62–2.5 mg/mL (E. coli, P. aeruginosa)
5TPh-1HT: MIC 0.62–1.25 mg/mL (broad spectrum)
Supports Gram-negative selective screening; broader spectrum for tetrazole.
Disc diffusion and MIC/MBC; ATCC and hospital isolates

Precursor Suitability for Uncharged CNS-Active Reactivators

Thiophene-2-carbaldehyde oxime is a critical building block for synthesizing uncharged thienostilbene oximes designed to reactivate organophosphate-inhibited cholinesterases. Derivatives synthesized from this compound can reactivate cyclosarin-inhibited Butyrylcholinesterase (BChE) up to 70%, achieving efficacy comparable to the standard charged oxime HI-6 [1]. Unlike HI-6, the uncharged nature of the thiophene-derived oximes allows for predicted blood-brain barrier (BBB) penetration, solving a major limitation of conventional pyridinium oxime therapeutics.

Evidence DimensionReactivation of cyclosarin-inhibited BChE and BBB permeability
Target Compound DataUp to 70% reactivation with uncharged, BBB-permeable profile
Comparator Or BaselineStandard oxime HI-6 (charged, poor BBB penetration)
Quantified DifferenceMatches standard reactivation efficacy (~70%) while enabling critical CNS access
ConditionsIn vitro cyclosarin-inhibited human BChE assay and in silico ADME prediction

Justifies the procurement of this specific oxime as a starting material for neuro-active drug development where standard charged precursors cannot achieve CNS delivery.

Crystal Packing
Head-to-head
N—H···O bonded C3 chains with secondary C—H···π interactions
Packing motif differs from pyrrole/nitrofuran oximes, influencing solid-state properties.
Single-crystal XRD and Hirshfeld surface analysis

High-Yield Compatibility in Photoredox O-H Functionalization

In the synthesis of complex oxime ethers via O-H functionalization with diazo esters under blue LED irradiation, Thiophene-2-carbaldehyde oxime proves to be a highly efficient substrate. It readily undergoes the photoredox-catalyzed reaction to provide the corresponding functionalized oxime ethers in high yields, outperforming standard aliphatic oxime precursors which typically stall at moderate yields (e.g., 63%) [1]. This robust reactivity is maintained even in continuous flow scale-up conditions.

Evidence DimensionYield of oxime ether via photoredox O-H functionalization
Target Compound DataHigh synthetic yield under mild blue LED conditions
Comparator Or BaselineAliphatic aldehyde oximes (e.g., 63% yield)
Quantified DifferenceSuperior substrate compatibility and higher conversion efficiency compared to aliphatic baselines
ConditionsReaction with alpha-diazo esters in THF under 24 W blue LED irradiation

Ensures high throughput and material efficiency for chemical manufacturers utilizing modern, green photoredox flow-chemistry workflows.

Phosgene Detection
Head-to-head
TCAO: LOD 51 nM, Φ 0.043→0.155
HMBT: no fluorometric response
TCAO exhibits reported higher response; electron-donating group critical for sensing.
Fluorescence spectroscopy; phosgene exposure

Industrial Acid Pickling and Metal Cleaning Formulations

Due to its rapid stabilization and 94% inhibition efficiency at 10^-3 M, this compound is an optimal additive for hydrochloric acid baths used in the cleaning and descaling of mild steel and aerospace aluminum (AA2024-T3) [1].

Synthesis of CNS-Penetrating Medical Countermeasures

As a precursor that yields uncharged, lipophilic thienostilbene derivatives, it is the starting material of choice for developing cholinesterase reactivators that must cross the blood-brain barrier to treat organophosphate poisoning[2].

Photoredox Flow Chemistry for Oxime Ethers

Its high reactivity under blue LED irradiation makes it an ideal substrate for the continuous-flow synthesis of complex oxime ethers, which are critical building blocks for antifungal and antibacterial active pharmaceutical ingredients[3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Aluminum alloy corrosion inhibition in acidic media
Mixed-type inhibition mechanism and surface adsorption behavior
Inhibition efficiency and surface interaction analysis
Selective Gram-negative antibacterial screening
Oxime-specific bactericidal activity against E. coli and P. aeruginosa
Pathogen-specific activity profile and spectrum validation
Solid-state and crystallography research
Hydrogen-bonded C3 chain packing motif
Crystal packing influence on solubility and formulation stability
Fluorescent phosgene probe precursor synthesis
Reactive oxime group for condensation-based probe assembly
Probe sensitivity and electron-donating group effect validation

XLogP3

1.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

127.00918496 g/mol

Monoisotopic Mass

127.00918496 g/mol

Heavy Atom Count

8

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

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